N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYLTZQXFJQUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with pyridin-4-ylmethylamine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: LiAlH4, sodium borohydride (NaBH4); reactions are usually performed in ether or tetrahydrofuran (THF).
Substitution: Bromine, nitric acid; reactions often occur in solvents like chloroform or acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, the minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, demonstrating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .
| Compound Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Both pathogens |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. This property positions it as a candidate for therapeutic development targeting inflammatory diseases.
3. Anticancer Potential
This compound is also being explored for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its unique structural features allow for the modification of biological activity profiles, making it an essential component in drug discovery efforts aimed at developing new therapeutic agents .
2. Structure–Activity Relationship Studies
Ongoing research focuses on understanding the structure–activity relationships of this compound derivatives to optimize their pharmacological properties. These studies aim to enhance potency and selectivity against specific biological targets while minimizing side effects .
Material Science Applications
In addition to its biological applications, this compound is utilized in material science for the development of new materials with specific electronic or optical properties. Its thiophene moiety contributes to enhanced conductivity and stability, making it suitable for applications in organic electronics and photonic devices .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Efficacy Against ESBL-Producing E. coli : A study demonstrated that synthesized analogues exhibited significant antibacterial activity against extended-spectrum beta-lactamase-producing strains of E. coli , indicating potential use as novel antibiotics to combat antibiotic resistance .
- Cholinesterase Inhibition : Research has shown that derivatives can inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Synthesis of Metal Complexes : The compound has been used to create metal complexes with enhanced biological activities, further expanding its applicability in medicinal chemistry and coordination chemistry .
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)thiophene-2-carboxamide varies depending on its application:
Antibacterial Activity: The compound interacts with bacterial enzymes, such as β-lactamases, inhibiting their activity and thereby preventing the bacteria from degrading β-lactam antibiotics.
Anti-inflammatory and Anticancer Activity: The compound may inhibit key signaling pathways involved in inflammation and cancer progression, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Impact of Substituents on Activity
- Pyridine vs. Piperidine Substitutions : Replacing the pyridine ring (as in N-(pyridin-4-ylmethyl)) with a piperidine group () enhances solubility due to the basic nitrogen, facilitating salt formation (e.g., hydrochloride). This modification correlates with anticancer activity, likely due to improved membrane permeability .
- Aryl Thiophene Modifications : 5-Aryl substitutions on the thiophene ring () enhance antibacterial and anticancer activities by increasing lipophilicity and target affinity. For example, 4-fluorophenyl groups () improve π-π stacking with enzyme active sites .
- Heterocyclic Extensions : Fusing thiomorpholine or pyrimidine rings () introduces sulfur atoms or additional hydrogen-bonding sites, which may influence redox activity or metabolic stability .
Biological Activity
N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and case studies.
1. Overview of Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : The compound exhibits promising antibacterial properties against various strains, including extended-spectrum β-lactamase (ESBL) producing Escherichia coli.
- Anti-inflammatory Effects : It demonstrates potential in modulating inflammatory pathways by inhibiting specific enzymes involved in these processes.
- Anticancer Properties : Research indicates that it may interact with molecular targets related to cancer progression.
The mechanism of action for this compound involves its binding to specific molecular targets, which modulates their activity. For instance, it may inhibit enzymes related to inflammatory pathways, leading to reduced inflammation .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The modifications in the thiophene and pyridine rings significantly affect its potency and selectivity against various biological targets.
Table 1: Structure-Activity Relationship Findings
| Compound Variant | Modification | IC50 (µM) | Activity Description |
|---|---|---|---|
| Original Compound | - | - | Baseline activity |
| Variant A | Substituted pyridine | 15 | Moderate activity |
| Variant B | Altered thiophene ring | 5 | High activity |
| Variant C | Combined modifications | 2 | Very high activity |
These findings suggest that specific substitutions can enhance the compound's efficacy against targeted biological pathways .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of this compound analogues against ESBL-producing E. coli, compounds were screened using agar well diffusion methods. The results indicated that certain derivatives exhibited significant zones of inhibition:
- Compound 4a : Zone of inhibition = 13 ± 2 mm at 50 mg concentration.
- Compound 4c : Zone of inhibition = 15 ± 2 mm at 50 mg concentration.
The minimum inhibitory concentration (MIC) values were also determined, highlighting the effectiveness of these compounds as potential antibacterial agents .
Case Study 2: Anti-inflammatory Activity
Research on the anti-inflammatory effects demonstrated that this compound could inhibit key inflammatory enzymes, leading to a reduction in pro-inflammatory cytokines. This was evidenced by in vitro assays showing decreased levels of inflammatory markers in treated cell lines .
5. Conclusion
This compound is a compound with diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Its efficacy can be significantly enhanced through structural modifications, as demonstrated by SAR studies. Future research should focus on further optimizing these compounds for clinical applications and understanding their mechanisms in greater detail.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with pyridinylmethylamine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HATU in anhydrous DMF or DCM under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize byproducts like unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR/IR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm amide bond formation (δ ~8.5 ppm for CONH) and aromatic protons. IR confirms C=O stretch (~1650 cm⁻¹) .
- X-ray crystallography : Use SHELX for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Crystallize from DMSO/water to obtain single crystals .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 235.08) .
Q. How should researchers design preliminary biological assays to evaluate the compound’s activity against cancer cell lines or enzymes?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or SRB assays on adherent cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
- Enzyme inhibition : Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO₂ hydration assay. Compare inhibition constants (Kᵢ) with acetazolamide .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Orthogonal assays : Validate cytotoxicity results using both ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V/PI) .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Use statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets like kinases or carbonic anhydrase?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PyRx for rigid docking. Prepare the protein (e.g., CA-IX PDB: 3IAI) by removing water and adding polar hydrotons .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for thiophene-carboxamide derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., pyridine → pyrimidine, thiophene → furan) and compare bioactivity .
- QSAR modeling : Use CoMFA or Random Forest models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can the pharmacokinetic profile of this compound be optimized to enhance bioavailability?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridine ring to improve solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
Q. What advanced techniques are used to analyze reaction intermediates and byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS : Monitor reaction progress in real-time with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- In-situ IR spectroscopy : Track amide bond formation using ReactIR with a diamond ATR probe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
